molecular formula C16H24IN3O B13767229 (1-Benzyl-3-methyl-5-pyrazolyloxyethyl)trimethylammonium iodide CAS No. 7368-12-9

(1-Benzyl-3-methyl-5-pyrazolyloxyethyl)trimethylammonium iodide

Cat. No.: B13767229
CAS No.: 7368-12-9
M. Wt: 401.29 g/mol
InChI Key: PTPNFFINPSVXLH-UHFFFAOYSA-M
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Description

(1-Benzyl-3-methyl-5-pyrazolyloxyethyl)trimethylammonium iodide is a quaternary ammonium compound with the molecular formula C16H24IN3O It is known for its unique structure, which includes a pyrazole ring substituted with a benzyl group and a trimethylammonium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-3-methyl-5-pyrazolyloxyethyl)trimethylammonium iodide typically involves the reaction of 1-benzyl-3-methyl-5-pyrazole with trimethylamine and iodomethane. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-3-methyl-5-pyrazolyloxyethyl)trimethylammonium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium chloride or sodium bromide in aqueous or organic solvents.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of (1-Benzyl-3-methyl-5-pyrazolyloxyethyl)trimethylammonium chloride or bromide.

Scientific Research Applications

Chemistry

In chemistry, (1-Benzyl-3-methyl-5-pyrazolyloxyethyl)trimethylammonium iodide is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and is involved in various catalytic processes .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It exhibits antimicrobial and antifungal properties, making it a candidate for the development of new pharmaceuticals .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in modulating biological pathways and its potential use in treating certain diseases .

Industry

In the industrial sector, this compound is used in the formulation of specialty chemicals and as an intermediate in the production of other chemical compounds. Its unique structure makes it valuable in the development of new materials and products .

Mechanism of Action

The mechanism of action of (1-Benzyl-3-methyl-5-pyrazolyloxyethyl)trimethylammonium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. It is known to interfere with cellular processes by affecting ion channels and transporters, leading to changes in cellular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Benzyl-3-methyl-5-pyrazolyloxyethyl)trimethylammonium iodide is unique due to its combination of a pyrazole ring with a quaternary ammonium group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

7368-12-9

Molecular Formula

C16H24IN3O

Molecular Weight

401.29 g/mol

IUPAC Name

2-(2-benzyl-5-methylpyrazol-3-yl)oxyethyl-trimethylazanium;iodide

InChI

InChI=1S/C16H24N3O.HI/c1-14-12-16(20-11-10-19(2,3)4)18(17-14)13-15-8-6-5-7-9-15;/h5-9,12H,10-11,13H2,1-4H3;1H/q+1;/p-1

InChI Key

PTPNFFINPSVXLH-UHFFFAOYSA-M

Canonical SMILES

CC1=NN(C(=C1)OCC[N+](C)(C)C)CC2=CC=CC=C2.[I-]

Origin of Product

United States

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